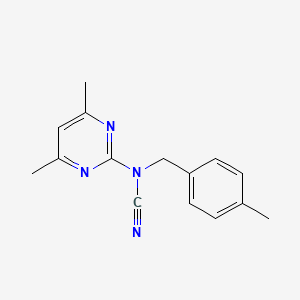![molecular formula C15H14N4O4 B5761124 N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide, also known as NPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mechanism of Action
The mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide is not fully understood, but it is believed to act as a modulator of various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which play a role in cell proliferation and survival. It has also been shown to affect the expression of certain genes, leading to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to improve insulin sensitivity in diabetic mice, suggesting that it may have potential as a treatment for diabetes. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide. One area of interest is in the development of new drugs based on the structure of this compound. Another area of interest is in further elucidating the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Additionally, there is potential for research on the use of this compound in combination with other compounds to enhance its effects. Overall, this compound is a promising compound with many potential applications in various scientific fields.
Synthesis Methods
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide can be synthesized using a simple reaction between 4-pyridinecarboxamidine and 2-(4-nitrophenyl)propanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10(11-2-4-13(5-3-11)19(21)22)15(20)23-18-14(16)12-6-8-17-9-7-12/h2-10H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPCJXIIWRLVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)

![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
